

## Application Notes and Protocols for MRTX-EX185 (formic) Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

MRTX-EX185 is a potent and selective inhibitor of KRAS G12D, a common oncogenic driver in various cancers.[1][2] This document provides detailed protocols for key cell-based assays to characterize the activity of MRTX-EX185 formic, the salt form of the compound, which is often utilized for its improved stability and solubility.[2] The provided assays are designed to assess the compound's impact on cell proliferation, target engagement, and downstream signaling in relevant cancer cell models.

### **Data Presentation**

The following tables summarize the reported in vitro activity of MRTX-EX185. These values can be used as a reference for expected outcomes when performing the described assays.

Table 1: In Vitro Inhibitory Activity of MRTX-EX185



| Target/Cell Line       | Assay Type         | IC50 (nM) | Reference |
|------------------------|--------------------|-----------|-----------|
| KRAS G12D              | Biochemical Assay  | 90        | [1][2]    |
| KRAS WT                | Biochemical Assay  | 110       | [1][2]    |
| KRAS G12C              | Biochemical Assay  | 290       | [1][2]    |
| KRAS Q61H              | Biochemical Assay  | 130       | [1][2]    |
| KRAS G13D              | Biochemical Assay  | 240       | [1][2]    |
| SW-1990 (KRAS<br>G12D) | Cell Proliferation | 70        | [1][2]    |

Table 2: Cellular Target Engagement of MRTX-EX185

| Cell Line                  | Assay Type | IC50 (nM) | Reference |
|----------------------------|------------|-----------|-----------|
| KRAS G12D expressing cells | BRET Assay | 90        |           |

# Mandatory Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX-EX185.



## **Experimental Workflow**



Click to download full resolution via product page



Caption: General workflow for cell-based characterization of MRTX-EX185 formic.

# **Experimental Protocols Cell Culture**

- a. SW-1990 (Human Pancreatic Adenocarcinoma, KRAS G12D)
- Growth Medium: ATCC-formulated Leibovitz's L-15 Medium (ATCC, Cat. No. 30-2008)
  supplemented with 10% fetal bovine serum (FBS).
- Culture Conditions: 37°C in a humidified atmosphere without CO2.
- Subculturing:
  - Aspirate and discard the culture medium.
  - Briefly rinse the cell layer with 0.25% (w/v) Trypsin- 0.53 mM EDTA solution to remove all traces of serum that contains trypsin inhibitor.
  - Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes).
  - Add 6.0 to 8.0 mL of complete growth medium and aspirate cells by gently pipetting.
  - Transfer the cell suspension to a centrifuge tube and spin at approximately 125 x g for 5 to 10 minutes.
  - Discard the supernatant and resuspend the cell pellet in fresh growth medium.
  - Add appropriate aliquots of the cell suspension to new culture vessels.
  - Cultures should be split every 3 to 4 days at a ratio of 1:3 to 1:6.
- b. HEK293 (Human Embryonic Kidney, KRAS Wild-Type)
- Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.



- Subculturing:
  - Follow steps 1-7 as described for SW-1990 cells.
  - Cultures should be split every 2 to 3 days at a ratio of 1:4 to 1:8.
- c. Ba/F3 (Murine Pro-B, IL-3 Dependent)
- Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 10 ng/mL murine IL 3.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Subculturing:
  - Centrifuge the cell suspension at 125 x g for 5 to 7 minutes.
  - Discard the supernatant and resuspend the cell pellet in fresh growth medium.
  - Maintain cell density between 5 x 10<sup>4</sup> and 5 x 10<sup>5</sup> viable cells/mL.

# Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

#### Materials:

- SW-1990 cells (or other KRAS G12D mutant cell line)
- HEK293 cells (as a KRAS wild-type control)
- Complete growth medium
- MRTX-EX185 formic (stock solution in DMSO)
- Opaque-walled 96-well or 384-well microplates



- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

#### Protocol:

- Cell Seeding:
  - Trypsinize and count SW-1990 and HEK293 cells.
  - $\circ$  Seed 2,000-5,000 cells per well in 100  $\mu L$  of complete growth medium into an opaque-walled 96-well plate.
  - Incubate the plate at 37°C for 24 hours to allow cells to attach.
- Compound Treatment:
  - Prepare a serial dilution of MRTX-EX185 formic in complete growth medium. A typical concentration range to test would be from 0.1 nM to 10 μM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
  - $\circ$  Carefully remove the medium from the wells and add 100  $\mu$ L of the compound dilutions to the respective wells.
  - Incubate the plate at 37°C for 72 hours.
- Assay Procedure:
  - Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
  - Add 100 μL of CellTiter-Glo® Reagent to each well.
  - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a luminometer.



- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

## Phospho-ERK (p-ERK) Inhibition Assay (ELISA)

This assay measures the level of phosphorylated ERK1/2 (Thr202/Tyr204), a key downstream effector in the KRAS signaling pathway, to assess the target engagement of MRTX-EX185.

#### Materials:

- SW-1990 cells
- · Complete growth medium
- MRTX-EX185 formic (stock solution in DMSO)
- 96-well tissue culture plates
- Phospho-ERK1/2 (Thr202/Tyr204) Sandwich ELISA kit (e.g., from Cell Signaling Technology or Invitrogen)
- Microplate reader

#### Protocol:

- Cell Seeding and Serum Starvation:
  - $\circ$  Seed SW-1990 cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100  $\mu$ L of complete growth medium.
  - Incubate overnight at 37°C.
  - $\circ$  The following day, gently aspirate the medium and replace it with 100  $\mu$ L of serum-free medium. Incubate for 4-6 hours to serum-starve the cells.



#### · Compound Treatment:

- Prepare serial dilutions of MRTX-EX185 formic in serum-free medium.
- Add the compound dilutions to the wells and incubate for 2 hours at 37°C.

#### Cell Lysis:

 After treatment, aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating on ice.

#### ELISA Procedure:

 Perform the ELISA according to the manufacturer's protocol. This will involve adding the cell lysates to the antibody-coated plate, followed by incubation with detection and HRPconjugated antibodies, and finally adding the substrate for color development.

#### Data Analysis:

- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of p-ERK inhibition for each concentration relative to the vehicle control.
- Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

## **Cellular Target Engagement Assay (NanoBRET™)**

The NanoBRET™ Target Engagement Intracellular Assay measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged KRAS protein and a cell-permeable fluorescent tracer.

#### Materials:

HEK293 cells



- Opti-MEM® I Reduced Serum Medium
- Plasmid DNA for NanoLuc®-KRAS G12D fusion protein
- Transfection reagent (e.g., FuGENE® HD)
- NanoBRET™ KRAS Tracer
- NanoBRET™ Nano-Glo® Substrate
- White, opaque 96-well or 384-well assay plates
- Luminometer capable of measuring BRET

#### Protocol:

- Transfection:
  - Co-transfect HEK293 cells with the NanoLuc®-KRAS G12D fusion vector and a transfection carrier DNA according to the manufacturer's protocol.
  - Plate the transfected cells in white, opaque assay plates and incubate for 24 hours.
- Compound and Tracer Addition:
  - Prepare serial dilutions of MRTX-EX185 formic in Opti-MEM®.
  - Add the compound dilutions to the wells.
  - Prepare the NanoBRET™ Tracer in Opti-MEM® and add it to the wells. The final tracer concentration should be optimized for the specific assay.
  - Incubate the plate at 37°C for 2 hours.
- Substrate Addition and Measurement:
  - Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.



- Add the substrate to each well.
- Read the donor emission (460 nm) and acceptor emission (600 nm) within 10 minutes using a BRET-capable luminometer.
- Data Analysis:
  - Calculate the BRET ratio (Acceptor Emission / Donor Emission).
  - Normalize the BRET ratios to the vehicle control.
  - Plot the normalized BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. lab.rockefeller.edu [lab.rockefeller.edu]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for MRTX-EX185 (formic) Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141032#mrtx-ex185-formic-cell-based-assay-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com